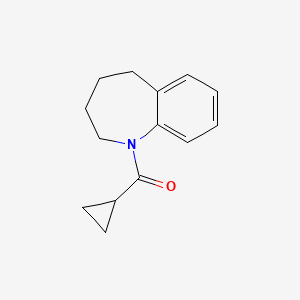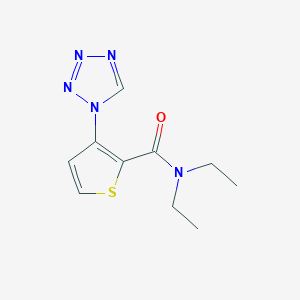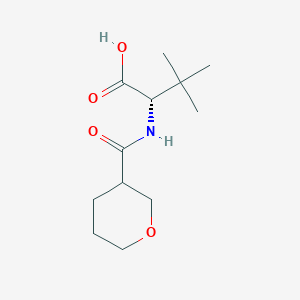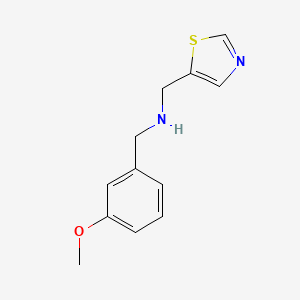![molecular formula C14H20N2O4S B7568029 N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)
N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide, commonly known as SC-560, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of COX-1 inhibitors. It was first synthesized in 1995 by scientists at the Searle Research and Development Laboratories. Since then, it has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
SC-560 selectively inhibits the activity of COX-1 by binding to its active site. COX-1 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-1 activity, SC-560 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
SC-560 has been shown to be effective in reducing inflammation and pain in various animal models. It has also been shown to have antitumor activity in certain cancer cell lines. However, it has been associated with gastrointestinal side effects, including ulceration and bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SC-560 in lab experiments is its selective inhibition of COX-1, which allows for the study of the specific role of COX-1 in various physiological processes. However, its gastrointestinal side effects may limit its use in certain experiments.
Direcciones Futuras
1. Further studies on the potential therapeutic applications of SC-560 in various medical conditions.
2. Development of new COX-1 inhibitors with improved efficacy and safety profiles.
3. Investigation of the molecular mechanisms underlying the selective inhibition of COX-1 by SC-560.
4. Exploration of the potential use of SC-560 in combination with other drugs for the treatment of cancer.
5. Investigation of the role of SC-560 in the regulation of immune responses.
In conclusion, SC-560 is a COX-1 inhibitor that has been extensively studied for its potential therapeutic applications in various medical conditions. Its selective inhibition of COX-1 makes it a useful tool for studying the specific role of COX-1 in various physiological processes. However, its gastrointestinal side effects may limit its use in certain experiments. Further studies are needed to explore its potential therapeutic applications and to develop new COX-1 inhibitors with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of SC-560 involves the reaction of 4-sulfamoylbenzylamine with 3-bromo-2-oxanone in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
SC-560 has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer. It has been shown to selectively inhibit COX-1 activity, which is responsible for the production of prostaglandins involved in inflammation and pain.
Propiedades
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c15-21(18,19)13-5-3-11(4-6-13)7-8-16-14(17)12-2-1-9-20-10-12/h3-6,12H,1-2,7-10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULPVKYEHJXCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)


![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)



![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)

![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)